2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2248365-63-9 . It has a molecular weight of 294.25 . The IUPAC name for this compound is 2-(azetidin-3-yloxy)ethane-1-sulfonamide 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H12N2O3S.C2HF3O2/c6-11(8,9)2-1-10-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2,(H2,6,8,9);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
- Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Compounds were found to be high-affinity inhibitors, blocking kynurenine 3-hydroxylase in rats and gerbils, potentially allowing detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Regioselective Synthesis and Pathological Pain Model
- Lobo et al. (2015) reported a facile and controllable synthetic method for preparing 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and tested them on a pathological pain model in mice, with certain compounds exhibiting anti-hyperalgesic and anti-edematogenic effects (Lobo et al., 2015).
Metabolism and Toxicity Studies
- Fraser and Kaminsky (1988) studied the metabolism and toxicity of 2,2,2-Trifluoroethanol (TFE), which produces bone marrow and small intestine toxicity. The study detailed the metabolic pathway and highlighted the role of metabolites in toxicity (Fraser & Kaminsky, 1988).
Synthesis and Evaluation of Mutual Azo Prodrugs
- Jilani et al. (2013) synthesized mutual azo prodrugs of 5-aminosalicylic acid and evaluated them for inflammatory bowel diseases. The synthesized compounds were as effective as 5-aminosalicylic acid for ulcerative colitis, suggesting a new lead for treatment (Jilani et al., 2013).
Azetidine-Induced Oligodendrogliopathy and Multiple Sclerosis Pathogenesis
- Sobel et al. (2022) studied the effects of azetidine-2-carboxylic acid on the mammalian CNS in vivo. This study demonstrated that azetidine induces a distinct oligodendrogliopathy in mice, recapitulating multiple sclerosis NAWM pathology, and may be related to the pathogenesis of multiple sclerosis (Sobel et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S.C2HF3O2/c6-11(8,9)2-1-10-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2,(H2,6,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZGBLVZOSYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCS(=O)(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.